molecular formula C10H8ClNO B13670137 5-Chloro-4-methoxyquinoline

5-Chloro-4-methoxyquinoline

Cat. No.: B13670137
M. Wt: 193.63 g/mol
InChI Key: MDXIDDGMDYZVBF-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . Another method includes the reaction of chloro-2-nitrophenols with amino-phenol in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions in reaction kettles. For example, a mixture of chloro-2-nitrophenols and amino-phenol is heated with hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid. The resulting product is then purified through filtration and decolorization processes .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, which have various applications in medicinal chemistry .

Scientific Research Applications

5-Chloro-4-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells or pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and amodiaquine, which are primarily used as antimalarials, this compound has broader applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-4-methoxyquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-9-5-6-12-8-4-2-3-7(11)10(8)9/h2-6H,1H3

InChI Key

MDXIDDGMDYZVBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=C1)C=CC=C2Cl

Origin of Product

United States

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